(3R,5S)-Atorvastatin

Analytical Chemistry Quality Control Pharmaceutical Analysis

Accurate quantification of the (3R,5S)-epimer in atorvastatin API and finished products is critical for regulatory compliance (FDA, EMA). Using the active pharmaceutical ingredient or other isomers leads to false identification and failed batch release. This certified reference standard eliminates analytical uncertainty. - **Core Application:** HPLC/UPLC system suitability, RRF determination, and specificity testing for ANDA submissions. - **Regulatory Value:** Meets USP/EP impurity control requirements for commercial batch release and stability studies. - **Supply Chain:** Available for immediate R&D and QC laboratory use. No substitution with generic atorvastatin accepted.

Molecular Formula C33H35FN2O5
Molecular Weight 558.6 g/mol
CAS No. 791553-16-7
Cat. No. B12777392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5S)-Atorvastatin
CAS791553-16-7
Molecular FormulaC33H35FN2O5
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27+/m0/s1
InChIKeyXUKUURHRXDUEBC-RRPNLBNLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,5S)-Atorvastatin: Chiral Impurity Standard


(3R,5S)-Atorvastatin, also known as the (3R,5S)-epimer or an atorvastatin-related compound, is a specific stereoisomer of the widely-prescribed HMG-CoA reductase inhibitor, atorvastatin. It belongs to the statin class of compounds but is not the active pharmaceutical ingredient (API) [1]. Its primary value lies in its role as a reference standard for the development, validation, and routine execution of analytical methods designed to monitor and control impurity levels in atorvastatin active pharmaceutical ingredients and finished drug products [2].

Workflow Chiral impurity reference standard for HPLC/UPLC method development
Selection Quantifies (3R,5S)-epimer in atorvastatin API and drug products
Context Supports pharmacopoeial impurity profiling for ANDA submissions

Why (3R,5S)-Atorvastatin Is Irreplaceable


Generic 'atorvastatin' materials or other atorvastatin-related impurities cannot be substituted for the specific (3R,5S)-epimer due to fundamental differences in molecular structure and the resulting analytical behavior. Atorvastatin's two chiral centers give rise to four distinct stereoisomers [1]. While the (3R,5R)-enantiomer is the active drug, the (3S,5S)-enantiomer is known to be inactive [2]. The (3R,5S)-epimer, as a diastereomer, possesses unique physicochemical properties and a different spatial arrangement. Consequently, it will exhibit distinct chromatographic retention times, spectral profiles, and reactivity compared to the active drug and other impurities . Using the wrong reference standard will lead to inaccurate identification, false quantification, and ultimately, failure to meet the stringent purity specifications mandated by regulatory authorities like the FDA and EMA for ANDA submissions and commercial batch release.

Active atorvastatin (3R,5R) exhibits different chirality and potency; use as impurity standard misidentifies the epimer.
Other atorvastatin impurities (e.g., Impurity A, C) show distinct retention times and acceptance limits; regulatory thresholds may not transfer.
In-house isolated (3R,5S) material lacks certified purity and traceability, compromising method validation accuracy.

Procurement Evidence for (3R,5S)-Atorvastatin vs. Comparators


Certified Purity for Method Validation

To ensure accurate quantification of this impurity in drug substances, procurement of a highly pure reference standard is essential. Commercial suppliers of the (3R,5S)-Atorvastatin sodium salt provide analytical data confirming a high degree of chemical purity, which is directly compared to less-defined or unpurified in-house isolates . This certified purity provides the quantitative basis for reliable method validation, which cannot be achieved with a crude sample of the same epimer.

Certified Purity
Data to verify
≥98%
Supports low-uncertainty quantification
Supplier-reported HPLC purity; method context
Analytical Chemistry Quality Control Pharmaceutical Analysis

Pharmacological Activity vs. Active Atorvastatin

The active atorvastatin drug (3R,5R-enantiomer) is a potent HMG-CoA reductase inhibitor with an IC50 of 154 nM [1]. In contrast, the (3S,5S)-enantiomer is reported to have little or no inhibitory activity against the same target [2]. The (3R,5S)-epimer is also an impurity with a chiral configuration distinct from the active drug, and therefore its pharmacological activity cannot be assumed to be equivalent [3]. It is not interchangeable with the active (3R,5R) form for biological studies, and its primary utility is as an analytical marker, not a functional analog.

Enzyme Inhibition
Class-level inference
Not a potent inhibitor
vs Active (3R,5R): IC50 154 nM
Analytical marker, not functional analog
Avoid biological assay substitution; review chirality
Pharmacology Enzymology Impurity Profiling

Regulatory Designation as EP Impurity B

The (3R,5S)-Atorvastatin epimer is officially designated and recognized as Atorvastatin EP Impurity B by the European Pharmacopoeia [1]. This designation is a direct and verifiable differentiator from other atorvastatin-related impurities (e.g., Impurity A, Impurity C, etc.), which have distinct chemical identities and, critically, different regulatory acceptance limits. This official identity means that for any laboratory performing EP-compliant testing, this specific compound is required, and no other impurity standard can be substituted to fulfill the method's system suitability or quantification requirements for Impurity B.

Pharmacopoeial Identity
Regulatory context
Atorvastatin EP Impurity B
Enables EP-compliant impurity testing
No other impurity standard is substitutable
Regulatory Compliance Quality Assurance Pharmaceutical Impurities

Key Applications of (3R,5S)-Atorvastatin


ANDA Analytical Method Validation

The primary and most critical application for (3R,5S)-Atorvastatin is as a reference standard in the development and validation of quantitative analytical methods, such as HPLC or UPLC, intended to support Abbreviated New Drug Applications (ANDAs) for generic atorvastatin [1]. Regulatory agencies require generic manufacturers to demonstrate that their product's impurity profile is comparable to or better than the reference listed drug. This specific epimer standard is essential for establishing system suitability, determining relative response factors (RRFs), assessing method specificity, and accurately quantifying this impurity in drug substance and drug product batches.

Routine QC for API and Drug Product Release

In commercial manufacturing environments, this compound is used daily in QC laboratories for the routine testing and release of atorvastatin active pharmaceutical ingredient (API) and finished drug products (e.g., Lipitor® and its generics) [2]. Its use ensures that the level of the (3R,5S)-epimer remains below the established specification limits, guaranteeing product purity, safety, and compliance with pharmacopoeial standards (USP, EP) before a batch can be released to the market.

Forced Degradation (Stress) Studies and Stability-Indicating Method Development

The compound is used as a marker to track the formation of the (3R,5S)-epimer under stress conditions (e.g., heat, light, humidity, pH extremes) . This is essential for developing stability-indicating analytical methods and establishing the shelf life and recommended storage conditions for atorvastatin products. The ability to accurately quantify this specific degradation product is a key component of regulatory stability submissions.

Application
Selection Property
Validation Focus
ANDA Method Validation
Certified chiral impurity standard
System suitability and specificity
Routine API and Drug Product QC
Pharmacopoeial impurity marker
Impurity limit compliance testing
Forced Degradation Studies
Stability-indicating marker
Degradation product quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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